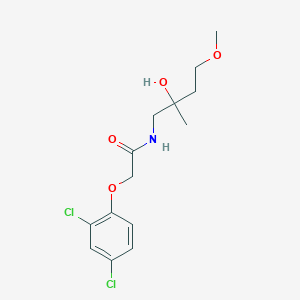
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide is a useful research compound. Its molecular formula is C14H19Cl2NO4 and its molecular weight is 336.21. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide , often referred to as DCPMA , is a synthetic organic molecule that has garnered attention for its potential biological activities. This article delves into the biological activity of DCPMA, highlighting its mechanisms, effects, and relevant studies that illustrate its significance in various biological contexts.
Chemical Structure and Properties
DCPMA is characterized by the following structural formula:
- Chemical Formula : C₁₄H₁₈Cl₂N₂O₃
- Molecular Weight : 319.21 g/mol
- IUPAC Name : this compound
This compound features a dichlorophenoxy group, which is known for its herbicidal properties, and a hydroxy-methoxy substituted alkyl chain that may influence its biological interactions.
DCPMA exhibits several biological activities, primarily through its interactions with specific receptors and enzymes:
- Antimicrobial Activity : DCPMA has demonstrated effectiveness against various bacterial strains. Studies indicate that it inhibits bacterial growth by disrupting cell wall synthesis and function.
- Anti-inflammatory Effects : The compound shows potential in modulating inflammatory pathways. It appears to inhibit the production of pro-inflammatory cytokines, thereby reducing inflammation in experimental models.
- Endocrine Disruption : Some studies suggest that DCPMA may act as an endocrine disruptor, influencing hormone receptor activity. This is particularly relevant in assessing its safety in agricultural applications.
Table 1: Summary of Biological Activities of DCPMA
Case Studies
- Antimicrobial Efficacy : A study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of DCPMA against common pathogens. Results indicated a significant reduction in bacterial viability, suggesting its potential as a therapeutic agent .
- Inflammation Modulation : Research conducted on rat models demonstrated that administration of DCPMA resulted in decreased levels of inflammatory markers such as IL-6 and TNF-alpha, indicating its anti-inflammatory properties .
- Endocrine Disruption Assessment : A study focused on the estrogenic activity of DCPMA found that it binds to estrogen receptors with moderate affinity, raising concerns about its use in products that may affect hormonal balance .
Safety and Toxicity
While the biological activities of DCPMA are promising, safety assessments are crucial. The compound's potential for endocrine disruption necessitates thorough toxicological evaluations to determine safe exposure levels, especially in agricultural settings where it may be used as a pesticide.
Table 2: Toxicity Profile of DCPMA
属性
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-(2-hydroxy-4-methoxy-2-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Cl2NO4/c1-14(19,5-6-20-2)9-17-13(18)8-21-12-4-3-10(15)7-11(12)16/h3-4,7,19H,5-6,8-9H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAXFWRZNORWDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCOC)(CNC(=O)COC1=C(C=C(C=C1)Cl)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














